molecular formula C6H11F2NO B8631948 N,N-diethyl-2,2-difluoroacetamide CAS No. 686-11-3

N,N-diethyl-2,2-difluoroacetamide

Cat. No. B8631948
CAS RN: 686-11-3
M. Wt: 151.15 g/mol
InChI Key: KRJKJVSLOIGMGA-UHFFFAOYSA-N
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Patent
US05710317

Procedure details

The crude reaction gas was bubbled at 10° C. in a 2 l plastic bottle charged with 219 g (3.0 mols) of diethylamine, 303 g (3.0 mols) of triethylamine and 300 g of methylene chloride. Then, 365 g (2.5 mols) of 1-ethoxy-1,1,2,2-tetrafluoroethane was fed over a period of about 75 minutes. Then, nitrogen was supplied to the gas phase reactor at a rate of 200 cc/min for 20 minutes. The crude reaction solution was washed with 2 l of water, and the aqueous phase was extracted with 300 g of methylene chloride. The organic layers were put together and distilled to obtain 353 g (yield: 93.5%) of N,N-diethyl difluoroacetic acid amide (boiling point: 64° C./11 torr) having a purity of at least 99.5%.
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
365 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].C(N(CC)CC)C.C([O:15][C:16](F)(F)[CH:17]([F:19])[F:18])C>C(Cl)Cl>[CH2:1]([N:3]([CH2:4][CH3:5])[C:16](=[O:15])[CH:17]([F:18])[F:19])[CH3:2]

Inputs

Step One
Name
Quantity
219 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
303 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 g
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
365 g
Type
reactant
Smiles
C(C)OC(C(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction gas
CUSTOM
Type
CUSTOM
Details
was bubbled at 10° C. in a 2 l plastic bottle
CUSTOM
Type
CUSTOM
Details
The crude reaction solution
WASH
Type
WASH
Details
was washed with 2 l of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 300 g of methylene chloride
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)N(C(C(F)F)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 353 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.